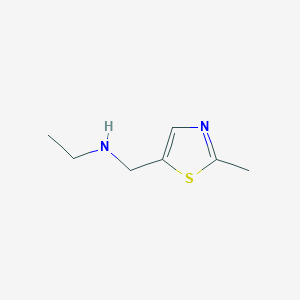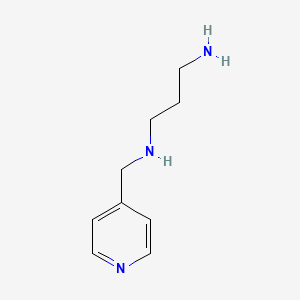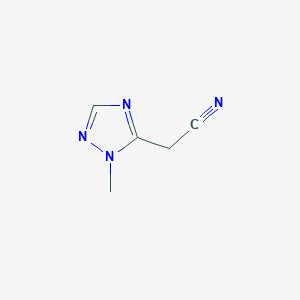
Cycloheptadec-9-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-9-Cycloheptadecen-1-one is an organic compound characterized by a 17-carbon chain with a double bond at the 9th position in the Z-configuration and a ketone functional group at the first position. This compound is known for its distinctive musky odor and is often used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-9-Cycloheptadecen-1-one can be synthesized through various methods. One common synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, Cycloheptadec-9-en-1-one is often produced through the catalytic hydrogenation of unsaturated fatty acids derived from natural sources. This method involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-9-Cycloheptadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-9-Cycloheptadecen-1-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of olefin metathesis and other catalytic processes.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the fragrance industry for its musky odor.
Mécanisme D'action
The mechanism by which Cycloheptadec-9-en-1-one exerts its effects involves interactions with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. In biological systems, it may interact with other molecular targets, influencing various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-9-Cycloheptadecen-1-one: The E-isomer of the compound, differing in the configuration of the double bond.
Cycloheptadecanone: A saturated analog without the double bond.
Cycloheptadecen-1-ol: An alcohol derivative with a hydroxyl group instead of a ketone.
Uniqueness
(Z)-9-Cycloheptadecen-1-one is unique due to its specific Z-configuration, which imparts distinct chemical and olfactory properties compared to its E-isomer and other analogs. This configuration influences its reactivity and interaction with biological receptors, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C17H30O |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
cycloheptadec-9-en-1-one |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2 |
Clé InChI |
ZKVZSBSZTMPBQR-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC=CCCCCCCCC(=O)CCC1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


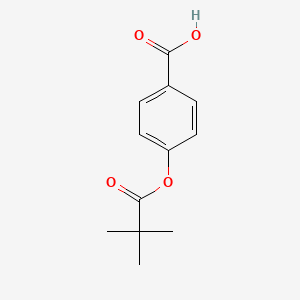
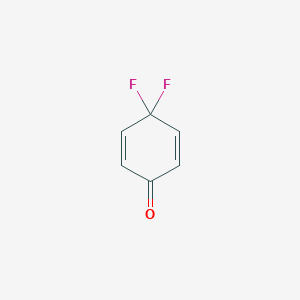
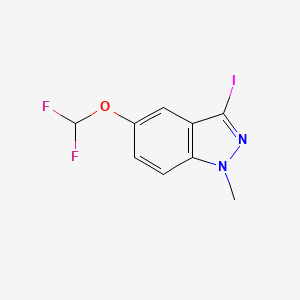
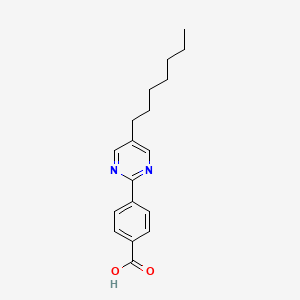

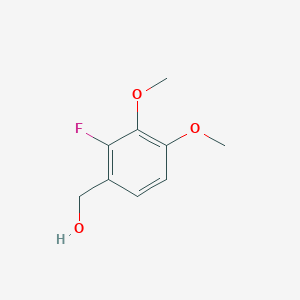
![Benzo[b][1,8]napthyridin-2(1H)-one](/img/structure/B8750546.png)
